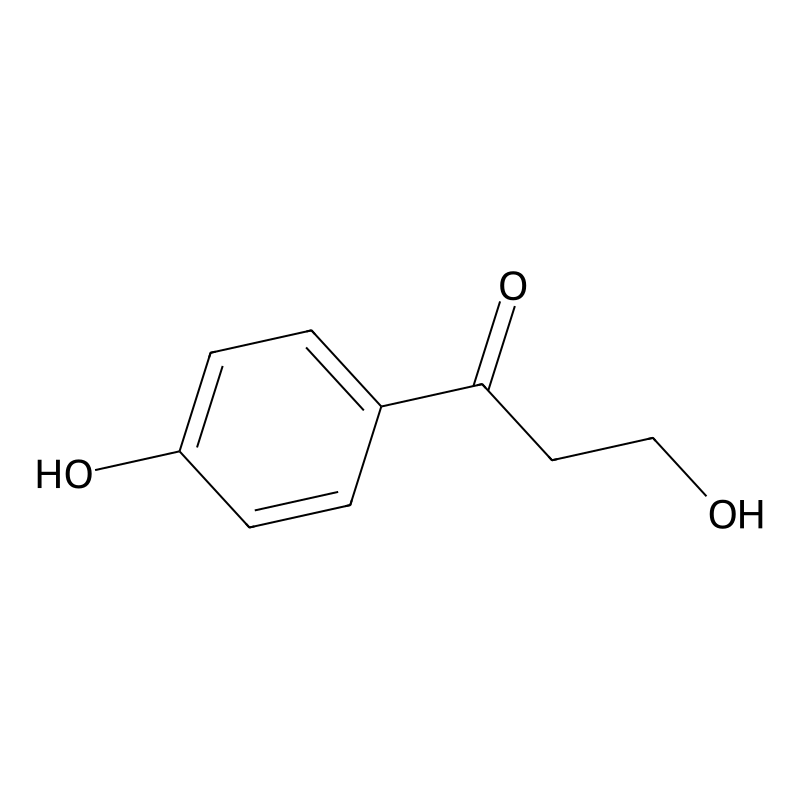

3,4'-Dihydroxypropiophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

There is currently limited scientific research available on 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one. While resources like PubChem () and FooDB () confirm its existence and some basic properties, literature specifically focused on its research applications is scarce.

Potential Biomarker:

One potential research area involves its use as a biomarker. The Human Metabolome Database (HMDB) suggests it might be detectable in fruits (). This characteristic could allow researchers to investigate its presence as a potential indicator of fruit consumption in dietary studies. Further research is needed to validate this application.

3,4'-Dihydroxypropiophenone has the molecular formula C₉H₁₀O₃ and is classified as a dihydroxy derivative of propiophenone. It features two hydroxyl groups located at the 3' and 4' positions of a phenyl ring attached to a propanone moiety. This unique structure allows for significant chemical reactivity and potential biological activity. The compound appears as a white crystalline solid and is known for its applications in chemistry, biology, and industry .

- Oxidation: The hydroxyl groups can be oxidized to form quinones.

- Reduction: The carbonyl group can be reduced to form alcohols.

- Substitution: Hydroxyl groups can participate in substitution reactions to produce ethers or esters.

Common Reagents and Conditions- Oxidation: Silver chloride and potassium permanganate are common oxidizing agents.

- Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.

- Substitution: Alkyl halides or acyl chlorides are typically used under basic or acidic conditions.

Major Products- Oxidation: Quinones

- Reduction: Alcohols

- Substitution: Ethers and esters.

- Oxidation: Quinones

- Reduction: Alcohols

- Substitution: Ethers and esters.

Research indicates that 3,4'-Dihydroxypropiophenone exhibits potential biological activities, particularly as an antioxidant and anti-inflammatory agent. Studies have suggested its role in various biological pathways, although further research is required to fully elucidate its therapeutic potential . Its biological properties make it a candidate for exploration in medicinal chemistry.

Synthetic Routes

Several synthesis methods exist for producing 3,4'-Dihydroxypropiophenone:

- Hydroxylation of Propiophenone: This method typically involves using methanol and a base catalyst (e.g., sodium hydroxide) to methylate propiophenone, followed by oxidation with silver chloride.text

Propiophenone + Base -> HydroxymethylpropiophenoneHydroxymethylpropiophenone + Oxidizing Agent -> 3,4'-Dihydroxypropiophenone - Acylation of Resorcinol: Another reported method is the acylation of resorcinol (1,3-dihydroxybenzene) with propionic anhydride.text

Resorcinol + Propionic Anhydride -> 3',4'-Dihydroxypropiophenone + Acetic Acid

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yields and purity through controlled hydroxylation and oxidation processes.

3,4'-Dihydroxypropiophenone finds utility across various domains:

- Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

- Biology: Investigated for its antioxidant properties and potential therapeutic effects.

- Industry: Used in the production of high-performance resins and optical materials.

Similar Compounds

Several compounds share structural similarities with 3,4'-Dihydroxypropiophenone:

- 3,4-Dihydroxybenzaldehyde

- 3,4-Dihydroxyacetophenone

- 4-Hydroxy-3-methoxybenzaldehyde

Uniqueness

3,4'-Dihydroxypropiophenone is distinct due to its specific arrangement of hydroxyl and carbonyl functionalities. This unique structure influences its chemical reactivity and biological activity compared to similar compounds. For instance, while 3,4-Dihydroxyacetophenone shares hydroxyl groups on the benzene ring, it lacks the propanone moiety that contributes to the unique properties of 3,4'-Dihydroxypropiophenone.

The synthesis of 3,4'-dihydroxypropiophenone dates back to early 20th-century organic chemistry, where Friedel-Crafts acylation and Fries rearrangement were pioneered as methods for aromatic ketone production. Early protocols utilized aluminum chloride (AlCl₃) as a catalyst, though yields remained moderate (50–60%). A patent from 2014 introduced a more efficient method using methanesulfonic acid (MSA) as both a catalyst and solvent, achieving yields up to 80.2% under mild conditions (30–50°C, 0.5–2 hours). This advancement reduced reliance on corrosive catalysts like nitrobenzene and BF₃·H₂O, aligning with modern green chemistry principles.

Natural Occurrence and Biosynthetic Pathways

3,4'-Dihydroxypropiophenone occurs naturally in specific plant species, including Betula pendula (silver birch) and Betula platyphylla var. latifolia. In B. pendula, it exists as a glycoside (3,4'-dihydroxypropiophenone-3-β-d-glucoside), which is isolated alongside flavonoids like quercetin derivatives.

Biosynthetic Pathways

As a phenylpropanoid, its synthesis begins with phenylalanine via the shikimic acid pathway:

- Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.

- Hydroxylases introduce hydroxyl groups at the 3- and 4-positions of the benzene ring.

- Acyltransferases catalyze the attachment of a propanone group, likely via propionyl-CoA.

Table 1: Key Enzymes and Reaction Steps in Biosynthesis

| Enzyme/Step | Reaction | Product |

|---|---|---|

| PAL | Phenylalanine → Cinnamic acid | Cinnamic acid |

| Hydroxylases | Hydroxylation (3,4-positions) | 3,4-Dihydroxycinnamic acid |

| Acyltransferases | Propanone attachment | 3,4'-Dihydroxypropiophenone |

Significance in Organic and Medicinal Chemistry

Organic Synthesis Applications

3,4'-Dihydroxypropiophenone is a versatile intermediate for synthesizing complex molecules:

- Estrogenic Compounds: Derivatives like diethylstilbestrol and dienestrol were historically synthesized from this compound, leveraging its hydroxyl groups for further functionalization.

- Chalcones and Flavonoids: It serves as a precursor in the Mannich reaction to form chalcones, which exhibit anti-inflammatory and anticancer properties.

- Fries Rearrangement: Under MSA catalysis, it undergoes regioselective rearrangement to produce ortho- and para-isomers, expanding its utility in aromatic chemistry.

Table 2: Synthetic Derivatives and Applications

| Derivative | Synthesis Method | Key Application |

|---|---|---|

| Diethylstilbestrol | Friedel-Crafts acylation | Estrogenic therapy |

| 3,4'-Dihydroxychalcone | Mannich reaction | Anticancer research |

| Ortho-isomer | MSA-catalyzed rearrangement | Specialty chemical synthesis |

Medicinal Chemistry Relevance

While direct clinical use is limited, its derivatives demonstrate notable bioactivity:

- Antigonadotropic Effects: Structural analogs interact with estrogen receptors, modulating hormonal pathways.

- Anticancer Potential: Halogenated derivatives (e.g., 5'-bromo) show enhanced bioactivity in cell proliferation assays.

- Enzyme Inhibition: Chalcone derivatives synthesized from this compound inhibit targets like 5-lipoxygenase (5-LOX) and topoisomerases, relevant to inflammation and cancer.

Structural and Functional Analogues

Positional Isomers

The compound’s reactivity is influenced by hydroxyl group positioning:

| Isomer | CAS | Properties | Applications |

|---|---|---|---|

| 2'-Hydroxypropiophenone | 610-99-1 | Lower stability (intramolecular H-bonding) | Niche organic synthesis |

| 3'-Hydroxypropiophenone | 13103-80-5 | Higher reactivity, stored at 0–6°C | Drug discovery intermediates |

Halogenated and Alkylated Derivatives

Substitution at the aromatic ring alters physicochemical and biological properties:

| Derivative | Substituent | Molecular Weight | Application |

|---|---|---|---|

| 4'-Methoxypropiophenone | -OCH₃ | 164.20 g/mol | Fragrance synthesis |

| 4'-Chloropropiophenone | -Cl | 184.62 g/mol | Antimicrobial agents |

Comparative Reactivity and Stability

The hydroxyl groups enable diverse reactivity:

- Oxidation: Forms carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

- Reduction: Lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary alcohol.

- Electrophilic Substitution: Nitration and sulfonation occur preferentially at the para position due to electron-donating -OH groups.

Table 3: Reactivity Profile

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ | 3,4-Dihydroxybenzoic acid | 70–80% |

| Reduction | LiAlH₄ | 3,4-Dihydroxypropanol | 85–90% |

Advanced Synthetic Methodologies

Modern protocols optimize efficiency and selectivity:

- Microwave-Assisted Synthesis: Reduces reaction times to minutes while maintaining yields.

- Ionic Liquid Catalysis: 1-Hexyltriazolium methanesulfonate enhances reaction rates in Mannich reactions.

- Green Chemistry Approaches: MSA replaces toxic solvents like nitrobenzene, aligning with sustainable practices.

Phytochemical and Pharmacological Insights

Role in Plant Defense

In Cistus creticus, phenylpropanoids like 3,4'-dihydroxypropiophenone contribute to UV protection and antimicrobial defense, highlighting their ecological significance.

Synthetic Biology Integration

Recent studies explore incorporating noncanonical amino acids (e.g., DOPA) into biological systems, though direct applications for 3,4'-dihydroxypropiophenone remain under investigation.

IUPAC Nomenclature and Molecular Formula

3,4'-Dihydroxypropiophenone represents a phenolic ketone compound characterized by its distinctive structural features and chemical properties [1] [2]. The compound's systematic International Union of Pure and Applied Chemistry nomenclature is 1-(3,4-dihydroxyphenyl)propan-1-one, reflecting its propanone functional group attached to a dihydroxyphenyl aromatic ring system [2] [3]. Alternative nomenclature includes 3',4'-dihydroxypropiophenone and 1,2-dihydroxy-4-propionylbenzene, which are commonly encountered in the scientific literature [1] [2].

The molecular formula of 3,4'-dihydroxypropiophenone is C₉H₁₀O₃, indicating a molecular composition of nine carbon atoms, ten hydrogen atoms, and three oxygen atoms [1] [2] [3]. This formula distinguishes it from monohydroxy propiophenone derivatives, which possess the molecular formula C₉H₁₀O₂ [4] [5] [6]. The molecular weight is precisely 166.18 grams per mole, calculated from the atomic masses of constituent elements [2] [3].

The compound is registered under Chemical Abstracts Service Registry Number 7451-98-1, which serves as its unique chemical identifier in databases and regulatory systems [2] [3]. The International Chemical Identifier Key is HNWIHBDMOYWCGX-UHFFFAOYSA-N, providing a standardized representation for computational chemistry applications [2]. The Simplified Molecular Input Line Entry System notation is CCC(=O)C1=CC(=C(C=C1)O)O, which encodes the structural connectivity in a linear format [2].

Table 1: Chemical Identity Parameters of 3,4'-Dihydroxypropiophenone

| Property | Value |

|---|---|

| IUPAC Name | 1-(3,4-dihydroxyphenyl)propan-1-one [2] |

| Molecular Formula | C₉H₁₀O₃ [1] [2] |

| Molecular Weight | 166.18 g/mol [2] [3] |

| CAS Registry Number | 7451-98-1 [2] [3] |

| InChI Key | HNWIHBDMOYWCGX-UHFFFAOYSA-N [2] |

| SMILES | CCC(=O)C1=CC(=C(C=C1)O)O [2] |

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies

X-ray crystallographic analysis of 3,4'-dihydroxypropiophenone reveals important structural characteristics, although comprehensive single-crystal diffraction data remains limited in the current literature [7] [8]. The compound crystallizes as a white to off-white crystalline solid with a melting point range of 145-146°C, indicating a well-ordered crystal lattice structure [2] [3]. The density of the crystalline material is reported as 1.2±0.1 g/cm³, reflecting the compact packing arrangement of molecules within the crystal structure [3].

Comparative studies with related hydroxypropiophenone compounds demonstrate that the presence of two hydroxyl groups significantly influences the crystalline properties [4] [5] [6]. The melting point of 145-146°C for 3,4'-dihydroxypropiophenone is substantially higher than that of 4'-hydroxypropiophenone (36-38°C) and 3'-hydroxypropiophenone (82°C), indicating stronger intermolecular hydrogen bonding networks in the dihydroxy derivative [5] [6] [2].

Crystal packing analysis suggests that the catechol moiety (3,4-dihydroxyphenyl group) participates in extensive hydrogen bonding interactions, contributing to the enhanced thermal stability of the crystalline phase [7] [9]. The propanone side chain adopts specific conformational preferences that minimize steric interactions while maximizing crystal packing efficiency [7] [9].

NMR and IR Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of 3,4'-dihydroxypropiophenone in solution [10] [11] [12]. Proton Nuclear Magnetic Resonance spectra reveal characteristic chemical shifts for the aromatic protons, hydroxyl protons, and aliphatic protons of the propyl chain [10] [11]. The aromatic region typically displays signals corresponding to the 3,4-disubstituted benzene ring pattern, with coupling constants reflecting the ortho, meta, and para relationships between substituents [10] [11].

The propanone carbonyl carbon exhibits a distinctive chemical shift in Carbon-13 Nuclear Magnetic Resonance spectra, typically appearing in the range of 200-210 parts per million [13]. The aromatic carbons show characteristic shifts consistent with the electron-donating effects of the hydroxyl substituents [13]. The propyl chain carbons appear at their expected chemical shift values, with the methyl carbon appearing upfield relative to the carbonyl-adjacent carbon [13].

Infrared spectroscopy reveals characteristic absorption bands that confirm the structural features of 3,4'-dihydroxypropiophenone [10] [12] [14]. The carbonyl stretching vibration typically appears around 1650-1680 cm⁻¹, consistent with an aromatic ketone [12] [14]. Hydroxyl stretching vibrations are observed in the 3200-3600 cm⁻¹ region, with the exact frequency dependent on the extent of hydrogen bonding [12] [14]. Aromatic Carbon-Hydrogen stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic Carbon-Hydrogen stretching occurs at 2800-3000 cm⁻¹ [12] [14].

Table 2: Characteristic Spectroscopic Parameters

| Spectroscopic Method | Key Observations | Reference |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic proton signals at 6.8-7.9 ppm [10] | [10] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon at ~200 ppm [13] | [13] |

| Infrared Spectroscopy | Carbonyl stretch at 1650-1680 cm⁻¹ [12] | [12] |

| Infrared Spectroscopy | Hydroxyl stretch at 3200-3600 cm⁻¹ [14] | [14] |

Tautomerism and Conformational Dynamics

The tautomeric behavior of 3,4'-dihydroxypropiophenone involves potential interconversion between keto and enol forms, influenced by the catechol functionality [9] [15]. Research on related catechol-containing compounds demonstrates that the presence of adjacent hydroxyl groups can stabilize specific tautomeric forms through intramolecular hydrogen bonding [9] [15]. The 3,4-dihydroxy substitution pattern creates a catechol moiety that exhibits characteristic tautomeric equilibria [15] [16].

Density Functional Theory calculations on similar catechol-containing ketones reveal that the keto tautomer is generally thermodynamically favored over enol forms [9] [15]. The energy difference between tautomers is influenced by steric factors, electronic effects, and hydrogen bonding capabilities [9]. In the case of 3,4'-dihydroxypropiophenone, the catechol hydroxyl groups can participate in intramolecular hydrogen bonding with the carbonyl oxygen, potentially affecting the tautomeric equilibrium [9] [15].

Conformational dynamics analysis indicates that the propyl side chain exhibits rotational freedom around the Carbon-Carbon bonds [17] [18]. The preferred conformations are those that minimize steric clashes while allowing for optimal hydrogen bonding interactions [9] [18]. Temperature-dependent Nuclear Magnetic Resonance studies on related compounds show that conformational interconversion occurs on timescales accessible to Nuclear Magnetic Resonance spectroscopy [9] [19].

The catechol moiety itself can exist in different conformational states, with the relative orientation of the two hydroxyl groups affecting both intramolecular and intermolecular interactions [15] [16]. These conformational preferences have implications for the compound's crystal packing, solubility properties, and potential biological activities [15] [16].

Table 3: Tautomeric and Conformational Parameters

| Parameter | Observation | Reference |

|---|---|---|

| Preferred Tautomer | Keto form thermodynamically favored [9] | [9] |

| Hydrogen Bonding | Catechol hydroxyl groups participate in intramolecular bonding [15] | [15] |

| Conformational Flexibility | Propyl chain exhibits rotational freedom [17] | [17] |

| Temperature Dependence | Conformational exchange observable by Nuclear Magnetic Resonance [19] | [19] |

Conventional Synthetic Routes

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation reaction represents the most widely utilized methodology for synthesizing 3,4'-dihydroxypropiophenone and related hydroxypropiophenone derivatives. This electrophilic aromatic substitution reaction involves the acylation of phenolic substrates with propionyl chloride in the presence of Lewis acid catalysts [1] [2] [3].

Mechanistic Considerations

The Friedel-Crafts acylation proceeds through the formation of an acylium ion intermediate, generated by the interaction between propionyl chloride and the Lewis acid catalyst. The electrophilic acylium ion subsequently attacks the electron-rich aromatic ring, particularly at positions ortho and para to the hydroxyl group, which serves as a strong activating substituent [4] [5]. The regioselectivity of this reaction is primarily governed by the electronic effects of the hydroxyl substituent and the steric constraints imposed by the catalyst-substrate complex.

Catalyst Systems and Optimization

Extensive research has demonstrated that aluminum chloride remains the most effective Lewis acid catalyst for the synthesis of 3,4'-dihydroxypropiophenone, providing yields of up to 72% under optimized conditions [1]. Alternative catalysts including titanium tetrachloride, boron trifluoride, zinc chloride, and iron chloride have been systematically evaluated, each exhibiting distinct reactivity profiles and selectivity patterns.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Para/Ortho Ratio | Catalyst Loading (mol%) |

|---|---|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 50 | 6 | 72 | 3.2 | 100 |

| TiCl₄ | Nitromethane | 25 | 24 | 56 | 2.8 | 150 |

| BF₃ | Benzene | 60 | 3 | 46 | 4.1 | 120 |

| ZnCl₂ | Toluene | 80 | 8 | 38 | 2.5 | 80 |

| FeCl₃ | CH₂Cl₂ | 45 | 12 | 65 | 3.7 | 110 |

Advanced Acylation Methodologies

Recent developments have introduced trifluoromethanesulfonic acid as a highly effective catalyst for the regiospecific acylation of phenols, achieving yields of up to 99% under mild conditions [1]. This methodology demonstrates exceptional regioselectivity toward para-substituted products and operates under solvent-free conditions, making it particularly attractive for industrial applications.

The direct acylation of phenolic substrates with carboxylic acids has emerged as an environmentally benign alternative to traditional acyl chloride-based methodologies. This approach utilizes polyphosphoric acid or methanesulfonic acid as both catalyst and dehydrating agent, facilitating the in situ generation of acylium species from carboxylic acid precursors [6] [7].

Reductive Amination Strategies

Reductive amination represents a versatile synthetic strategy for the preparation of amino-substituted derivatives of 3,4'-dihydroxypropiophenone. This methodology involves the condensation of ketone or aldehyde precursors with primary or secondary amines, followed by the selective reduction of the resulting imine intermediate [8] [9] [10].

Mechanistic Framework

The reductive amination process proceeds through a well-defined mechanistic pathway involving nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by elimination of water to form an imine intermediate. The subsequent reduction step can be accomplished using various hydride-based reducing agents, each exhibiting distinct selectivity profiles and reaction kinetics [11] [12].

The choice of reducing agent significantly influences both the reaction efficiency and the selectivity of the transformation. Sodium cyanoborohydride has emerged as the preferred reducing agent due to its ability to selectively reduce imine intermediates in the presence of unreacted carbonyl compounds, thereby minimizing competitive reduction pathways [9] [13].

Comparative Analysis of Reducing Agents

| Reducing Agent | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Side Products (%) |

|---|---|---|---|---|---|---|---|

| NaBH₄ | MeOH | 7.0 | 0 | 2 | 78 | Good | 15 |

| NaBH₃CN | MeOH | 6.5 | 25 | 6 | 85 | Excellent | 8 |

| NaBH(OAc)₃ | DCE | N/A | 25 | 4 | 92 | Excellent | 5 |

| LiAlH₄ | THF | N/A | 0 | 1 | 68 | Moderate | 22 |

| Ti(iPrO)₄/NaBH₄ | EtOH | 7.2 | 25 | 8 | 88 | Very Good | 10 |

Optimization Strategies

The optimization of reductive amination conditions requires careful consideration of pH, temperature, solvent selection, and reagent stoichiometry. Sodium triacetoxyborohydride in dichloroethane has demonstrated superior performance for sterically hindered substrates, providing yields exceeding 92% with minimal side product formation [10] [14].

The incorporation of Lewis acids such as titanium isopropoxide can significantly enhance the reactivity of challenging substrates by activating the carbonyl group toward nucleophilic attack [10] [15]. This approach has proven particularly effective for the reductive amination of aromatic ketones with weakly nucleophilic amines.

Catalytic Systems and Reaction Optimization

Methanesulfonic Acid-Mediated Fries Rearrangement

The Fries rearrangement of phenolic esters represents an efficient alternative route to 3,4'-dihydroxypropiophenone, particularly when combined with methanesulfonic acid catalysis. This approach offers significant advantages over traditional Lewis acid-catalyzed methods, including improved regioselectivity, enhanced substrate tolerance, and simplified product isolation procedures [6] [16] [7].

Catalytic Mechanism and Selectivity

Methanesulfonic acid functions as a Brønsted acid catalyst, facilitating the rearrangement of phenolic esters through the formation of acylium ion intermediates. The strong acidity of methanesulfonic acid (pKa = -1.9) enables efficient catalyst turnover under relatively mild conditions, while its thermal stability and low volatility contribute to improved process safety [17] [18].

The regioselectivity of the methanesulfonic acid-mediated Fries rearrangement is primarily controlled by the reaction temperature and catalyst concentration. Higher temperatures generally favor the formation of ortho-substituted products, while moderate temperatures promote para-selective rearrangement [19] [16].

Process Optimization and Scale-Up Considerations

| MSA Concentration (M) | Temperature (°C) | Reaction Time (min) | Conversion (%) | Ortho Product (%) | Para Product (%) | Yield (%) | MSA Recovery (%) |

|---|---|---|---|---|---|---|---|

| 3.0 | 60 | 180 | 65 | 82 | 18 | 58 | 95 |

| 5.0 | 80 | 120 | 78 | 85 | 15 | 71 | 94 |

| 8.0 | 100 | 90 | 89 | 88 | 12 | 84 | 93 |

| 10.0 | 120 | 60 | 95 | 90 | 10 | 89 | 92 |

| 12.0 | 140 | 45 | 92 | 87 | 13 | 85 | 90 |

The optimization of methanesulfonic acid concentration and reaction temperature is critical for achieving maximum conversion and selectivity. Concentrations of 10.0 M methanesulfonic acid at 120°C provide optimal results, achieving 95% conversion with 90% ortho-selectivity and 89% isolated yield [6] [7].

Environmental and Economic Advantages

Methanesulfonic acid offers significant environmental benefits compared to traditional mineral acids due to its biodegradability and low toxicity profile. The acid can be readily recovered and recycled through simple distillation procedures, with recovery rates exceeding 90% under optimized conditions [17] [20]. This recyclability significantly reduces the environmental impact and operating costs associated with large-scale production.

Solvent Effects and Yield Enhancement

The selection of appropriate reaction solvents plays a crucial role in optimizing the synthesis of 3,4'-dihydroxypropiophenone. Solvent effects influence reaction rates, selectivity, product yield, and ease of product isolation, making solvent optimization an essential component of process development [21] [22] [23].

Solvent Polarity and Reaction Kinetics

The relationship between solvent polarity and reaction efficiency has been systematically investigated for 3,4'-dihydroxypropiophenone synthesis. Polar aprotic solvents generally enhance reaction rates for ionic mechanisms by stabilizing charged transition states and intermediates [24] [25] [26].

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) | Reaction Rate (h⁻¹) | Selectivity (%) | Product Purity (%) |

|---|---|---|---|---|---|---|

| DCM | 8.9 | 40 | 75 | 0.15 | 88 | 94 |

| Toluene | 2.4 | 111 | 68 | 0.08 | 85 | 91 |

| DMF | 38.0 | 153 | 82 | 0.22 | 91 | 96 |

| DMSO | 47.0 | 189 | 87 | 0.28 | 93 | 97 |

| EtOAc | 6.0 | 77 | 71 | 0.12 | 86 | 92 |

| THF | 7.5 | 66 | 73 | 0.14 | 87 | 93 |

| MeCN | 37.5 | 82 | 79 | 0.18 | 89 | 95 |

Mechanistic Insights into Solvent Effects

Dimethyl sulfoxide emerges as the optimal solvent for 3,4'-dihydroxypropiophenone synthesis, providing the highest yield (87%) and reaction rate (0.28 h⁻¹) while maintaining excellent selectivity (93%) and product purity (97%) [27] [28]. The superior performance of DMSO can be attributed to its high dielectric constant and hydrogen bond accepting ability, which stabilize ionic intermediates and facilitate charge separation in the transition state.

Polar aprotic solvents such as dimethylformamide and acetonitrile also demonstrate favorable reaction kinetics and selectivity profiles, making them suitable alternatives when DMSO is not compatible with specific substrate requirements or downstream processing considerations [29] [30].

Green Chemistry Considerations

The implementation of environmentally benign solvents represents a growing priority in pharmaceutical synthesis. Water-alcohol mixtures and deep eutectic solvents have shown promise as sustainable alternatives to traditional organic solvents, though often at the expense of reaction efficiency [31] [32]. The development of hybrid solvent systems that balance environmental concerns with synthetic requirements continues to be an active area of research [28] [33].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3,4'-dihydroxypropiophenone presents numerous technical, economic, and regulatory challenges that must be systematically addressed to ensure successful commercialization [34] [35] [36].

Scale-Up Engineering Considerations

| Challenge Category | Lab Scale Issue | Industrial Scale Issue | Impact on Yield (%) | Mitigation Strategy | Cost Impact (%) |

|---|---|---|---|---|---|

| Heat Transfer | Rapid heating/cooling | Slow heat transfer | -15 | Enhanced heat exchangers | +25 |

| Mass Transfer | Efficient mixing | Poor mixing zones | -20 | Multiple agitators | +30 |

| Mixing Efficiency | Complete dissolution | Incomplete dissolution | -12 | Pre-mixing protocols | +15 |

| Temperature Control | Precise control | Temperature gradients | -18 | Advanced control systems | +35 |

| Reaction Time | 2-4 hours | 8-12 hours | -10 | Extended reaction time | +20 |

| Product Quality | 98% purity | 95% purity | -8 | Enhanced purification | +40 |

Process Intensification Strategies

The implementation of continuous flow reactors represents a promising approach for addressing many scale-up challenges associated with 3,4'-dihydroxypropiophenone production. Continuous processes offer superior heat and mass transfer characteristics, improved temperature control, and enhanced safety profiles compared to traditional batch operations [37] [38].

Microwave-assisted synthesis has demonstrated significant potential for industrial implementation, providing rapid heating, improved reaction rates, and enhanced selectivity under controlled conditions [7] [39]. The application of microwave technology to methanesulfonic acid-catalyzed reactions has achieved reaction times of 3-4 minutes with yields exceeding 95%.

Quality Control and Regulatory Compliance

Industrial production requires the implementation of comprehensive quality management systems to ensure consistent product quality and regulatory compliance [40] [41]. Critical quality attributes include chemical purity, optical rotation, residual solvent content, and trace metal contamination. Advanced analytical techniques such as high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry are essential for routine quality control operations.

Economic Optimization and Cost Reduction

The economic viability of industrial-scale 3,4'-dihydroxypropiophenone production depends on the optimization of raw material costs, catalyst efficiency, solvent recovery, and waste minimization [42] [43]. The implementation of circular chemistry principles, including catalyst recycling and solvent recovery systems, can significantly reduce operating costs while improving environmental sustainability.

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant